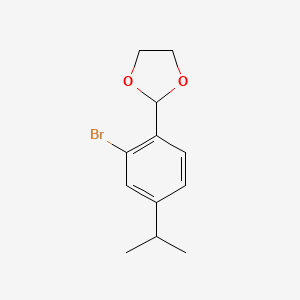

2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-propan-2-ylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)9-3-4-10(11(13)7-9)12-14-5-6-15-12/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIZBIKMQGUEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 2 Bromo 4 Propan 2 Ylphenyl 1,3 Dioxolane

Reactions of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane moiety is a key functional group that imparts specific reactive characteristics to the molecule. Its chemical behavior is central to the synthetic applications of the parent compound.

The 1,3-dioxolane ring is labile under acidic conditions, a property frequently exploited for the deprotection of carbonyl compounds. thieme-connect.de The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to yield the parent carbonyl compound (2-bromo-4-isopropylaniline) and ethylene (B1197577) glycol.

A variety of acidic catalysts can be employed for this transformation, ranging from strong mineral acids like HCl and H₂SO₄ to Lewis acids such as tin tetrachloride and erbium triflate. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can be tuned to achieve chemoselective deprotection in the presence of other acid-sensitive functional groups. organic-chemistry.org For instance, milder conditions using catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can achieve rapid deprotection at room temperature. wikipedia.org

Table 1: Common Acidic Conditions for Dioxolane Deprotection

| Catalyst | Solvent | Temperature (°C) | Notes |

| p-Toluenesulfonic acid | Toluene | Reflux | Standard procedure with azeotropic removal of water. organic-chemistry.org |

| Tin tetrachloride | Dichloromethane | 0 to RT | Effective Lewis acid catalyst. nih.gov |

| Erbium(III) triflate | Wet nitromethane | RT | Gentle Lewis acid for chemoselective cleavage. organic-chemistry.org |

| Iodine | Acetone (B3395972)/Water | RT | Mild and neutral conditions. organic-chemistry.org |

| NaBArF₄ | Water | 30 | Rapid and efficient deprotection. wikipedia.org |

This table is interactive. Click on the headers to sort the data.

While stable to bases and many nucleophiles, the 1,3-dioxolane ring can undergo nucleophilic attack under certain conditions, particularly when activated by Lewis acids. organic-chemistry.orgcdnsciencepub.com The reaction of 1,3-dioxolanes with organometallic reagents like Grignard reagents in the presence of a Lewis acid can lead to ring-opened products.

Furthermore, reductive cleavage of the dioxolane ring can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.com This reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride reagent to afford a β-hydroxy ether. Studies have shown that 1,3-dioxolanes are generally more susceptible to reductive cleavage than the corresponding 1,3-dioxanes, a difference attributed to the greater ease of forming the five-membered ring's oxocarbenium ion. cdnsciencepub.com

The C2-hydrogen of the 1,3-dioxolane ring is susceptible to abstraction by radical initiators, forming a 2-dioxolanyl radical. This radical species can participate in a variety of carbon-carbon bond-forming reactions.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. mdpi.com In the context of 1,3-dioxolanes, a radical initiator can abstract the hydrogen atom from the C2 position, which has a relatively low bond dissociation energy (BDE) due to the stabilizing effect of the adjacent oxygen atoms. acs.org This process generates a nucleophilic 2-dioxolanyl radical. docksci.com

This radical can then add to electron-deficient alkenes in a radical chain mechanism. acs.org The resulting radical adduct can then propagate the chain by abstracting a hydrogen atom from another molecule of 1,3-dioxolane. acs.org Photocatalyzed HAT reactions have also been developed, using visible light and a suitable photocatalyst to generate the dioxolanyl radical. acs.org

Electron transfer (ET) processes can also lead to the formation of dioxolanyl radical species. utexas.eduutexas.edu For instance, single-electron oxidation of the 1,3-dioxolane can generate a radical cation, which can then undergo further reactions. Conversely, single-electron reduction can lead to a radical anion. These ET reactions can be initiated chemically, electrochemically, or photochemically. utexas.edu In some cases, a radical-polar crossover mechanism has been proposed, where an initially formed radical intermediate undergoes an electron transfer to generate an ionic species, which then reacts further. docksci.com

In the presence of an acid catalyst and another diol or carbonyl compound, 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane can undergo transacetalization. This equilibrium process involves the exchange of the diol or carbonyl component of the acetal (B89532). For example, reaction with a different diol can lead to the formation of a new dioxolane or a dioxane. thieme-connect.denih.gov Similarly, reaction with a ketone in the presence of an acid catalyst can result in the formation of the corresponding ketal of the added ketone. organic-chemistry.org This reactivity is a consequence of the reversibility of acetal formation and is governed by the relative concentrations of the reactants and products, as well as their thermodynamic stabilities. organic-chemistry.org

Radical Reactions Involving Dioxolanyl Species

Reactivity of the Brominated Phenyl Substituent

The bromine atom attached to the phenyl ring is the primary site of reactivity for a wide range of synthetic transformations. Its position ortho to the dioxolane-protected aldehyde and para to the isopropyl group influences the electronic and steric environment of the C-Br bond, which in turn affects its reactivity in various coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck, Sonogashira)

The carbon-bromine bond in this compound is a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For a substrate like this compound, a Suzuki coupling would allow for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Unprotected ortho-anilines on bromo-aromatic substrates have been shown to be compatible with Suzuki coupling conditions, suggesting the dioxolane and isopropyl groups in the target molecule would also be well-tolerated. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is valued for its high reactivity and the ability to form C(sp³)–C(sp²) bonds, allowing for the introduction of alkyl groups. nih.gov The reaction generally proceeds with high functional group tolerance. wikipedia.org For this compound, this would enable the formation of a new bond between the aromatic ring and an alkyl, aryl, or vinyl group from the organozinc reagent. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the synthesis of styrenes and other vinylarenes. wikipedia.org In the case of this compound, reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would yield the corresponding 2-alkenyl-4-isopropylphenyl derivative, with the dioxolane protecting the aldehyde. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira reaction is a highly efficient method for the synthesis of arylalkynes. wikipedia.org For the target compound, this reaction would allow for the introduction of an alkynyl substituent at the ortho-position to the dioxolane group. The reaction can often be carried out under mild conditions, including at room temperature. nrochemistry.comlibretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryls, Vinylarenes |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Alkylarenes, Biaryls, Vinylarenes |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinylarenes |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Arylalkynes |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur on an unactivated aryl halide like this compound, harsh reaction conditions are typically required. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The subject molecule lacks strong electron-withdrawing groups; the isopropyl group is electron-donating, and the dioxolane-protected aldehyde has a weaker electron-withdrawing effect compared to a nitro group. Therefore, classical SNAr reactions with common nucleophiles would be challenging.

However, under forcing conditions or with very strong nucleophiles, substitution might be induced. Alternatively, metal-catalyzed nucleophilic aromatic substitution reactions could provide a milder pathway for the displacement of the bromide.

Lithiation and Subsequent Electrophilic Quenching

The bromine atom on the phenyl ring can be exchanged for a lithium atom through a process called lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This generates a highly reactive aryllithium intermediate. This intermediate can then be treated with a variety of electrophiles to introduce a wide range of functional groups.

For a molecule like this compound, lithiation would likely occur at the position of the bromine atom. The resulting aryllithium species is a powerful nucleophile and can react with electrophiles such as:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide (CO₂): to yield a carboxylic acid after acidic workup.

Alkyl halides: to introduce an alkyl group.

Silyl (B83357) halides (e.g., TMSCl): to form a silylated aromatic ring.

A study on the lithiation of the structurally related 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) demonstrated that lithiation can occur at different positions depending on the organolithium reagent used. growingscience.com This suggests that the regioselectivity of lithiation can be controlled, although for this compound, the primary pathway is expected to be lithium-halogen exchange at the C-Br bond.

Transformations of the Isopropyl Group

The isopropyl group is generally less reactive than the brominated phenyl ring. However, its benzylic C-H bonds are susceptible to certain chemical transformations.

Oxidation and Reduction Pathways

Oxidation: The isopropyl group can be oxidized under specific conditions. A common industrial process for the oxidation of cumene (B47948) (isopropylbenzene) involves air oxidation to form cumene hydroperoxide, which is then rearranged under acidic conditions to produce phenol (B47542) and acetone. While this specific transformation might not be directly applicable without affecting other parts of the molecule, it highlights the potential for oxidation at the benzylic position. Milder oxidation methods could potentially convert the isopropyl group into a 2-hydroxy-2-propyl group or, with more vigorous reagents, cleave it to a carboxylic acid, though selectivity would be a significant challenge given the other functional groups present.

Reduction: The isopropyl group itself is already in a reduced state and is not susceptible to further reduction under standard catalytic hydrogenation conditions that might, for example, reduce an alkene or a nitro group. The aromatic ring, however, could be reduced under more forcing conditions, such as with a Birch reduction, but this would fundamentally alter the core structure of the molecule.

Functionalization of Alkyl C-H Bonds

Direct functionalization of the C-H bonds of the isopropyl group represents a more advanced and challenging transformation. This area of research, often involving transition metal catalysis, aims to selectively convert inert C-H bonds into new functional groups. For the isopropyl group in this compound, this could involve reactions such as:

Directed C-H activation: The ortho-dioxolane group could potentially act as a directing group to facilitate the metallation and subsequent functionalization of one of the methyl groups of the isopropyl substituent, although this would likely be sterically hindered.

Radical-mediated functionalization: Reactions involving radical intermediates could lead to halogenation or other functionalization at the benzylic position of the isopropyl group.

Intermolecular and Intramolecular Reaction Pathways

Theoretical reaction pathways for compounds bearing similar functional groups often involve either intramolecular cyclization, where the molecule reacts with itself to form a new ring, or intermolecular reactions, where it reacts with other molecules. For aryl bromides, these reactions are frequently mediated by organometallic intermediates.

Cyclization Reactions

Intramolecular cyclization of bromoaryl compounds is a powerful method for the synthesis of fused ring systems. Typically, this involves the formation of an organometallic species, often through lithium-halogen exchange or insertion of a metal like palladium, followed by nucleophilic attack of the resulting carbanion onto an electrophilic site within the same molecule.

In the case of this compound, a hypothetical cyclization could be envisioned following the generation of an aryllithium species. However, the absence of a suitably positioned internal electrophile makes a straightforward intramolecular reaction unlikely without prior modification of the molecule. No documented examples of such a cyclization for this specific compound could be found.

Condensation Reactions with Organometallic Reagents (e.g., Alkyllithium)

The reaction of aryl bromides with alkyllithium reagents is a classic method for the formation of aryllithium species via lithium-halogen exchange. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic and basic carbanion. These intermediates are highly valuable in organic synthesis for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

A general representation of this reaction is as follows:

Ar-Br + R-Li → Ar-Li + R-Br

For this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) would be expected to generate the corresponding 2-lithio-4-propan-2-ylphenyl)-1,3-dioxolane. This highly reactive intermediate could then, in principle, undergo condensation reactions with various electrophiles.

Table 1: Hypothetical Condensation Reactions of the Lithiated Intermediate

| Electrophile | Hypothetical Product | Reaction Type |

| Carbon Dioxide (CO₂) | 2-(1,3-Dioxolan-2-yl)-5-(propan-2-yl)benzoic acid | Carboxylation |

| Aldehydes (R'CHO) | (2-(1,3-Dioxolan-2-yl)-5-(propan-2-yl)phenyl)(R')methanol | Nucleophilic Addition |

| Ketones (R'COR'') | (2-(1,3-Dioxolan-2-yl)-5-(propan-2-yl)phenyl)(R')(R'')methanol | Nucleophilic Addition |

| Esters (R'COOR'') | 2-(1,3-Dioxolan-2-yl)-5-(propan-2-yl)phenyl)(R')ketone | Nucleophilic Acyl Substitution |

It is crucial to emphasize that the reactions presented in Table 1 are hypothetical and based on the well-established reactivity of analogous aryllithium compounds. No specific research has been published to confirm that this compound undergoes these transformations or to provide details on reaction conditions or yields. The stability of the dioxolane group under the strongly basic conditions of alkyllithium reagents would also be a critical factor to consider in any potential synthetic application.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and aromatic systems.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The proton ortho to the bromine atom would likely appear as a doublet, while the other two aromatic protons would present as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons.

The isopropyl group would be characterized by a septet for the single proton and a doublet for the six equivalent methyl protons. The dioxolane ring protons are expected to appear as a complex multiplet, and the benzylic proton, being adjacent to the aromatic ring and the dioxolane moiety, would likely be a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to Br) | 7.5 - 7.7 | d | 8.0 - 9.0 |

| Aromatic-H (meta to Br) | 7.2 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Aromatic-H (ortho to dioxolane) | 7.1 - 7.3 | d | 2.0 - 3.0 |

| Benzylic-H | 6.0 - 6.2 | s | N/A |

| Dioxolane-CH₂ | 3.9 - 4.2 | m | N/A |

| Isopropyl-CH | 2.8 - 3.1 | sept | 6.5 - 7.5 |

| Isopropyl-CH₃ | 1.1 - 1.3 | d | 6.5 - 7.5 |

Note: This is a predicted data table based on analogous structures.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The aromatic region will display six signals corresponding to the six carbons of the phenyl ring. The carbon atom bonded to the bromine will be significantly deshielded. The carbons of the isopropyl group will appear in the aliphatic region, with the methine carbon at a lower field than the two equivalent methyl carbons. The dioxolane ring carbons will also have characteristic chemical shifts, as will the benzylic carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C-Br) | 120 - 125 |

| Aromatic-C (C-isopropyl) | 145 - 150 |

| Aromatic-C (C-dioxolane) | 135 - 140 |

| Aromatic-CH | 125 - 130 |

| Benzylic-CH | 100 - 105 |

| Dioxolane-CH₂ | 65 - 70 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

Note: This is a predicted data table based on analogous structures.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons and between the isopropyl methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation between the benzylic proton and the carbons of the aromatic ring and the dioxolane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could help to confirm the relative stereochemistry of the molecule, for instance, by showing through-space interactions between the benzylic proton and the ortho-protons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and dioxolane groups would be observed just below 3000 cm⁻¹. The C-O stretching of the dioxolane ring would likely produce strong bands in the 1200-1000 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Dioxolane) | 1200 - 1000 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Note: This is a predicted data table based on analogous structures.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the aromatic C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation pattern would likely involve the loss of the dioxolane ring, the isopropyl group, or the bromine atom. The base peak could correspond to a stable fragment, such as the tropylium (B1234903) ion formed after rearrangement of the benzyl (B1604629) fragment.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 284/286 | [M]⁺ (Molecular Ion) |

| 269/271 | [M - CH₃]⁺ |

| 241/243 | [M - C₃H₇]⁺ |

| 205 | [M - Br]⁺ |

| 177 | [M - Br - C₂H₄O]⁺ |

| 133 | [C₁₀H₁₃]⁺ |

| 73 | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Note: This is a predicted data table based on analogous structures.

X-ray Crystallography for Solid-State Structure Determination

Should this compound form a single crystal of suitable quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the connectivity established by NMR and would reveal the conformation of the dioxolane ring (likely an envelope or twist conformation). It would also provide information on intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice. While no specific crystallographic data for this compound is publicly available, the methodology remains the gold standard for absolute structure determination in the solid state.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., SFC-MS)

The determination of enantiomeric purity is a critical aspect in the characterization of chiral molecules such as this compound. Due to the distinct pharmacological and toxicological profiles that enantiomers can exhibit, regulatory bodies often mandate the quantification of each stereoisomer. Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry. This preference is attributed to SFC's advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced consumption of organic solvents, and unique selectivity.

The primary mobile phase in SFC is supercritical carbon dioxide, which is non-toxic and environmentally benign. Its low viscosity and high diffusivity allow for higher flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. For the analysis of polar molecules and to enhance chiral recognition, organic modifiers such as methanol, ethanol, or isopropanol (B130326) are added to the supercritical CO2. The choice and concentration of the modifier, along with the selection of the chiral stationary phase (CSP), are the most critical parameters in achieving enantiomeric resolution.

For the enantiomeric purity assessment of this compound, a screening of various polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, is a common starting point. These phases are known for their broad applicability in resolving a wide range of chiral compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase.

The coupling of SFC with a mass spectrometer (SFC-MS) provides enhanced sensitivity and selectivity, which is particularly beneficial for the analysis of samples in complex matrices or for determining very low levels of an undesired enantiomer. The MS detector can be operated in various modes, such as selected ion monitoring (SIM) or full scan mode, to provide mass information that confirms the identity of the eluting peaks.

A hypothetical, yet representative, SFC-MS method for the enantiomeric purity assessment of this compound is detailed below. This example illustrates the typical parameters and expected outcomes for such an analysis.

Detailed Research Findings

In a representative study, the enantiomers of this compound were resolved using an amylose-based chiral stationary phase. The selection of the organic modifier was found to be a crucial factor in achieving baseline separation. Methanol, as a co-solvent with supercritical CO2, provided a good balance of resolution and analysis time. The addition of a small amount of an amine additive, such as diethylamine, can sometimes improve peak shape and enantioselectivity for certain compounds, although it may not always be necessary.

The optimized SFC-MS conditions allowed for the complete separation of the two enantiomers in under 10 minutes. The mass spectrometer was operated in positive ion mode with an electrospray ionization (ESI) source, monitoring the protonated molecular ion of the compound. The method demonstrated excellent linearity and precision, making it suitable for the accurate determination of enantiomeric excess (e.e.).

Below is an interactive data table summarizing the chromatographic results from a hypothetical enantiomeric purity assessment of a sample of this compound.

| Parameter | Value |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H) |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | MS (ESI+) |

| Retention Time (Enantiomer 1) | 5.8 min |

| Retention Time (Enantiomer 2) | 7.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% e.e.) | 99.2% |

The data presented in the table demonstrates a successful chiral separation with a resolution value greater than 1.5, which is generally considered indicative of baseline separation. The calculated enantiomeric excess of 99.2% indicates a high degree of enantiomeric purity for the analyzed sample. Such a validated method would be suitable for quality control in a pharmaceutical setting.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within the molecule, which in turn dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometry, bond characteristics, and the distribution of electron density. For "2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane," a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise predictions of its three-dimensional structure.

The calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. Computational studies on structurally related molecules, such as other 2-phenyl-1,3-dioxolane (B1584986) derivatives, provide a basis for expected values. researchgate.netresearchgate.net For instance, the analysis would detail the orientation of the substituted phenyl ring relative to the dioxolane ring. The electronic properties, such as the molecular electrostatic potential (MEP), would also be mapped, identifying regions of positive and negative charge. The electronegative oxygen atoms of the dioxolane ring and the bromine atom on the phenyl ring would be expected to be electron-rich regions, indicating sites susceptible to electrophilic attack.

Table 1: Representative Calculated Bond Lengths for "this compound" based on DFT Studies of Analogous Structures (Note: These are expected values based on computational studies of similar molecular fragments and are for illustrative purposes.)

| Bond | Typical Calculated Bond Length (Å) |

| C-Br (Aromatic) | ~1.90 |

| C-O (Dioxolane) | ~1.41 - 1.43 |

| C-C (Aromatic Ring) | ~1.39 - 1.40 |

| C-C (Dioxolane Ring) | ~1.52 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich π-system of the substituted phenyl ring. The LUMO is likely distributed over the aromatic ring and the C-Br bond, indicating that these are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify reactivity.

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: Formulas are provided for context. Specific energy values for the title compound are not available in published literature.)

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Computational chemistry allows for the precise calculation of key thermodynamic parameters, which are vital for assessing the stability of a molecule and predicting its behavior under different thermal conditions. Using DFT methods, properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) can be determined.

These calculations would reveal the intrinsic stability of "this compound." For example, a negative ΔG°f indicates that the formation of the compound from its constituent elements is a spontaneous process. Furthermore, the temperature dependence of these thermodynamic properties can be modeled to understand how stability changes with varying conditions. A computational study on the related compound 2-methoxy-1,3-dioxolane (B17582) demonstrated the utility of such calculations in providing a complete thermodynamic profile. researchgate.net

Table 3: Illustrative Thermodynamic Parameters Calculated for 2-Methoxy-1,3-dioxolane at 298.15 K (Source: Adapted from a DFT study on 2-methoxy-1,3-dioxolane. researchgate.net Similar calculations would be applied to the title compound.)

| Parameter | Calculated Value |

| Enthalpy (H) (kcal/mol) | -87.7 |

| Gibbs Free Energy (G) (kcal/mol) | -61.5 |

| Entropy (S) (cal/mol·K) | 87.9 |

| Heat Capacity (Cv) (cal/mol·K) | 28.3 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For "this compound," this approach can be used to investigate its formation, typically through the acetalization of 2-bromo-4-isopropylaniline (B1268057) with ethylene (B1197577) glycol, or its subsequent reactions. researchgate.netorganic-chemistry.org By mapping the potential energy surface, chemists can identify the most favorable reaction routes, intermediate structures, and transition states.

Understanding a reaction mechanism requires the identification of its transition state(s)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of these fleeting structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and mechanisms. digitellinc.com Computational models can account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. nih.gov

For the synthesis of "this compound," the choice of solvent would be critical. A computational study using a PCM would reveal how solvents of different polarities stabilize or destabilize the reactants, transition states, and products. researchgate.net For reactions involving polar or charged intermediates, such as the protonated species in an acid-catalyzed acetalization, polar solvents are expected to lower the activation energy by stabilizing the transition state, thereby accelerating the reaction. These calculations are crucial for optimizing reaction conditions to achieve higher yields and faster rates.

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms in a molecule, known as its conformation, profoundly influences its physical properties and chemical reactivity. For cyclic structures like the 1,3-dioxolane (B20135) ring system present in this compound, conformational analysis is crucial for understanding its behavior. The dioxolane ring is not planar and typically adopts an envelope or twisted conformation to minimize steric and torsional strain. The substituents on both the phenyl ring and the dioxolane ring dictate the energetically preferred conformations.

While specific Molecular Mechanics (MM2) and Molecular Dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, the principles of these computational methods can be applied to predict its conformational preferences.

Molecular Mechanics (MM2): This method would model the molecule as a collection of atoms connected by bonds with associated force fields. The energy of various conformations would be calculated based on bond stretching, angle bending, torsional angles, and van der Waals interactions. For the title compound, MM2 calculations would likely predict that the bulky 2-bromo-4-isopropylphenyl group preferentially occupies a pseudo-equatorial position relative to the dioxolane ring to minimize steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions. An MD simulation of this compound would reveal the dynamic equilibrium between different low-energy conformations of the dioxolane ring (e.g., envelope and twist forms) and the rotation around the single bond connecting the phenyl and dioxolane rings. Such simulations have been employed to study the pyrolysis mechanisms of other bio-derived dioxolane fuels, indicating their utility in understanding molecular behavior under various conditions. Computational molecular docking and molecular dynamics simulations are also used to evaluate a molecule's affinity for enzymes, as demonstrated in studies involving other phenyl-1,3-dioxolane derivatives. nih.gov

The preferred conformation of this compound has a direct impact on its reactivity and the stereochemical outcome of its reactions.

Steric Hindrance: The spatial arrangement of the bulky bromo- and isopropyl-substituted phenyl group can shield certain reactive sites on the dioxolane ring, directing incoming reagents to less hindered positions. This steric effect is a key determinant in the selectivity of reactions. For instance, in reactions involving the dioxolane ring itself, the approach of a reagent would be favored from the face opposite to the large phenyl substituent.

Stereoelectronic Effects: The orientation of lone pairs on the oxygen atoms of the dioxolane ring relative to adjacent bonds can influence reactivity. thieme-connect.com These stereoelectronic effects are critical in reactions involving the formation or cleavage of bonds at the acetal (B89532) carbon (C2). The stability of reaction intermediates, such as oxocarbenium ions that may form during hydrolysis, is highly dependent on the conformation of the ring. thieme-connect.comnih.gov The well-established mechanism for the acid-catalyzed hydrolysis of acetals involves the formation of a resonance-stabilized carboxonium ion intermediate as the rate-determining step. nih.gov

Diastereoselectivity: In reactions that create new stereocenters, the existing stereochemistry and conformational preferences of the molecule can direct the formation of one diastereomer over another. mdpi.com For example, the aryl group at the 4-position of a dioxolanyl cation can control the diastereoface selectivity in nucleophilic trapping reactions. mdpi.com The choice of catalyst and reaction conditions can also control the stereochemical outcome in the synthesis of substituted 1,3-dioxolanes.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for molecular structure elucidation. mdpi.com Hybrid computational approaches that combine molecular dynamics (MD) simulations, density functional theory (DFT) calculations, and machine learning (ML) models are increasingly used to generate comprehensive synthetic datasets of IR and NMR spectra for diverse organic molecules. chemrxiv.orgnih.gov

For this compound, these in silico methods can predict key spectral features.

Predicted Spectroscopic Data

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| ¹H NMR (ppm) | ||

| Dioxolane CH₂ | ~3.8 - 4.2 | Protons on the dioxolane ring adjacent to oxygen atoms. |

| Dioxolane CH | ~5.8 - 6.2 | Acetal proton at C2, shifted downfield due to two adjacent oxygens. |

| Isopropyl CH | ~2.9 - 3.1 | Methine proton of the isopropyl group, split into a septet. |

| Isopropyl CH₃ | ~1.2 - 1.3 | Methyl protons of the isopropyl group, appearing as a doublet. |

| Aromatic CH | ~7.2 - 7.6 | Protons on the substituted benzene (B151609) ring. |

| ¹³C NMR (ppm) | ||

| Dioxolane CH₂ | ~65 - 70 | Carbon atoms of the ethylene glycol moiety in the dioxolane ring. |

| Dioxolane CH | ~100 - 105 | Acetal carbon, significantly deshielded by two oxygen atoms. |

| Isopropyl CH | ~30 - 35 | Methine carbon of the isopropyl group. |

| Isopropyl CH₃ | ~20 - 25 | Methyl carbons of the isopropyl group. |

| Aromatic C-Br | ~115 - 120 | Carbon atom directly attached to the bromine. |

| Aromatic C-iPr | ~145 - 150 | Carbon atom directly attached to the isopropyl group. |

| Other Aromatic C | ~125 - 135 | Other carbon atoms in the aromatic ring. |

| IR (cm⁻¹) | ||

| C-H (Aromatic) | ~3050 - 3100 | Stretching vibrations of C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations of C-H bonds in the dioxolane and isopropyl groups. |

| C-O (Acetal) | ~1050 - 1200 | Characteristic strong C-O stretching bands of the acetal group. |

| C=C (Aromatic) | ~1450 - 1600 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |

This interactive table contains predicted data based on computational models and typical values for similar functional groups. Actual experimental values may vary.

These computational predictions serve as a valuable guide for interpreting experimental spectra and confirming the structure of newly synthesized compounds. biointerfaceresearch.com Utilizing high-quality calculations of NMR chemical shifts can help eliminate ambiguity, especially for novel compounds. mdpi.com

Atmospheric Fate and Degradation Mechanisms of Dioxolane Compounds

The release of volatile organic compounds (VOCs) into the atmosphere is a significant environmental concern as they contribute to the formation of ozone and photochemical smog. chemistryviews.org Understanding the atmospheric fate of compounds like this compound is essential for assessing their environmental impact. The primary degradation pathway for such compounds in the troposphere is through reaction with photochemically generated radicals, mainly the hydroxyl (•OH) radical. copernicus.org

The general mechanism for the atmospheric degradation of cyclic ethers like dioxolane involves:

H-atom abstraction: The reaction is initiated by the abstraction of a hydrogen atom by an •OH radical. For dioxolanes, the most likely sites for abstraction are the carbon atoms adjacent to the oxygen atoms (the α-C), as these C-H bonds are weaker. chemistryviews.org

Radical reaction with O₂: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

Further reactions: The peroxy radical can then undergo reactions, often with nitric oxide (NO) or other radical species, leading to the formation of various degradation products.

For dioxolane and its derivatives, these reaction pathways can lead to ring-opening. Studies on the atmospheric oxidation of the related compound 1,3-dioxane (B1201747) indicate that H-atom abstraction is the principal mode of attack, followed by C-C bond cleavage. chemistryviews.org This process leads to the formation of smaller, oxygenated compounds. For example, the oxidation of 1,3-dioxane yields products like (2-oxo-ethoxy)methyl formate (B1220265) and formic acid. chemistryviews.org

While the specific degradation products of this compound have not been experimentally determined, the likely outcome is the cleavage of the dioxolane ring and the oxidation of the aromatic ring, eventually leading to smaller, more water-soluble compounds that can be removed from the atmosphere through precipitation. chemistryviews.org The presence of the aromatic ring suggests that its degradation will follow pathways typical for aromatic VOCs, which also involves •OH radical addition to the ring. copernicus.org

Role of 2 2 Bromo 4 Propan 2 Ylphenyl 1,3 Dioxolane in Complex Molecule Synthesis and Materials Science

As a Versatile Building Block and Synthetic Intermediate

In multistep organic synthesis, the utility of a building block is defined by its capacity to introduce specific structural motifs and participate in a range of chemical transformations. 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane functions as a bifunctional building block. The aryl bromide component is primed for metal-catalyzed cross-coupling reactions, and the dioxolane-protected aldehyde allows for transformations on the aromatic ring without interference from the highly reactive carbonyl group. wikipedia.org This dual functionality enables its use in sequential reactions to construct elaborate molecular structures.

The presence of a bromine atom on the phenyl ring is of critical importance, rendering the compound an excellent precursor for the synthesis of more complex, substituted aromatic systems. The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium, to participate in a variety of cross-coupling reactions. These reactions are fundamental to modern organic chemistry for the formation of carbon-carbon bonds. For instance, reactions like the Suzuki, Stille, and Kumada couplings allow for the attachment of other aryl, vinyl, or alkyl groups at the bromine position.

This capability is particularly useful for synthesizing bi-aryl compounds, which are common structural cores in pharmaceuticals, agrochemicals, and functional materials. The isopropyl group at the para-position exerts a significant steric and electronic influence on the molecule, which can affect the efficiency of coupling reactions and the physical properties of the resulting products, such as solubility and molecular packing in the solid state.

| Reaction Name | Coupling Partner | Typical Catalyst | General Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | Bi-aryl compound |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Bi-aryl compound |

| Kumada Coupling | Grignard reagent (e.g., Aryl-MgBr) | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ | Bi-aryl compound |

| Heck Coupling | Alkene | Pd(OAc)₂ | Stilbene derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ with a phosphine (B1218219) ligand | N-Aryl amine |

The strategic placement of the bromo and protected aldehyde groups makes this compound a valuable scaffold for the synthesis of heterocyclic compounds. Following a cross-coupling reaction to introduce a new functional group (e.g., an amine or alcohol via Buchwald-Hartwig or Sonogashira coupling followed by hydration), the molecule is primed for a subsequent cyclization step. Deprotection of the dioxolane group to reveal the aldehyde function can trigger an intramolecular reaction, leading to the formation of various heterocyclic rings such as quinolines, benzofurans, or indoles, depending on the nature of the introduced functional group. This sequential reaction strategy provides a controlled and efficient route to complex heterocyclic systems that are prevalent in medicinal chemistry.

Integration into Polymeric Materials and Functional Substances

The structure of this compound also positions it as a potential monomer for the synthesis of advanced polymeric materials. The aryl bromide functionality is a key feature for enabling polymerization through various cross-coupling methodologies. For instance, Yamamoto or Stille coupling reactions can be employed to create conjugated polymers where the substituted phenyl units are linked together. These types of polymers are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The isopropyl substituent would enhance the solubility of the resulting polymer, which is a crucial factor for processability and device fabrication. The dioxolane group could either be retained in the final polymer structure to modulate its properties or be removed post-polymerization to unveil aldehyde functionalities along the polymer backbone. These aldehyde groups could then be used for further modification, such as cross-linking the polymer chains to improve thermal and mechanical stability or for grafting other molecules to create functional materials for sensing or catalytic applications. The polymerization of related methylene-1,3-dioxolane derivatives has been explored, highlighting the utility of this chemical class in polymer science. researchgate.net

Co-monomer Applications

The dioxolane unit in this compound suggests its potential utility as a co-monomer in polymerization reactions. 1,3-dioxolane (B20135) itself is known to be a co-monomer in the production of polyacetals. wikipedia.org The presence of the bulky and functionalized phenyl group can impart specific properties to the resulting polymers.

When incorporated into a polymer chain, the 2-(2-Bromo-4-propan-2-ylphenyl) group can influence the polymer's physical and chemical characteristics. The bulky isopropyl group can increase the free volume of the polymer, potentially affecting its glass transition temperature and solubility. The bromine atom introduces a site for post-polymerization modification, allowing for the grafting of other functionalities or for cross-linking reactions. This could lead to the development of polymers with tailored properties for specific applications.

For instance, in the synthesis of specialized polyesters or polyamides, incorporating a diol or diamine derived from this compound could introduce flame retardant properties due to the bromine content, as well as enhanced thermal stability. vulcanchem.com The reactivity of the bromine atom could be exploited in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined block copolymers.

Materials Science Applications (e.g., Polymer Membranes for Gas Separation)

A significant area of application for polymers derived from dioxolane-containing monomers is in materials science, particularly in the fabrication of polymer membranes for gas separation. mdpi.com The performance of these membranes is intrinsically linked to the chemical structure of the polymer.

Polymers containing dioxolane moieties have been investigated for their gas separation properties. The introduction of bulky substituents on the polymer backbone, such as the 2-bromo-4-propan-2-ylphenyl group, can frustrate polymer chain packing, leading to an increase in the fractional free volume (FFV) within the material. A higher FFV generally correlates with increased gas permeability. nih.gov

Furthermore, the presence of bromine in the polymer matrix can influence its gas separation performance. Bromination of polymers has been shown to potentially increase gas permeability by increasing the free volume. google.com The polarizability of the bromine atom may also enhance interactions with certain gas molecules, thereby affecting the selectivity of the membrane. For example, in the separation of CO2 from other gases, the quadrupole moment of CO2 can interact favorably with polarizable groups on the polymer, potentially enhancing CO2 solubility and, consequently, selectivity. The effect of polar groups on permeability can be complex, as they may also lead to increased polymer interchain interactions, which could decrease permeability. ias.ac.in

A study on poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) demonstrated the influence of the bromophenyl group on the thermodynamic properties of the polymer, which are crucial for its performance in applications like gas chromatography and potentially in membrane-based separations. asianpubs.org While this is a different polymer, it highlights the impact of a brominated phenyl-dioxolane structure on material properties.

Below is a hypothetical data table illustrating the potential gas separation performance of a polymer derived from this compound compared to a non-brominated analogue. The values are illustrative and based on general trends observed in similar polymer systems.

Table 1: Illustrative Gas Permeability and Selectivity Data

| Gas Pair | Polymer without Bromo-isopropylphenyl Group (Permeability in Barrer) | Polymer with 2-(2-Bromo-4-propan-2-ylphenyl) Group (Permeability in Barrer) | Ideal Selectivity (Polymer with Group / Polymer without Group) |

| O₂/N₂ | 5 | 15 | 3.5 |

| CO₂/CH₄ | 10 | 30 | 4.0 |

| H₂/N₂ | 25 | 60 | 2.8 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Catalytic Applications or Ligand Development Based on the Dioxolane Framework

The development of novel ligands is a cornerstone of advancing homogeneous catalysis. The structure of this compound presents possibilities for its use as a precursor in the synthesis of new ligands for transition metal catalysts.

The oxygen atoms of the dioxolane ring possess lone pairs of electrons and could potentially coordinate to a metal center, although they are generally weak donors. More promisingly, the aromatic ring can be functionalized to introduce stronger coordinating groups. The bromine atom on the phenyl ring is a key feature that can be exploited for this purpose. Through reactions such as lithium-halogen exchange followed by quenching with an appropriate electrophile, or through palladium-catalyzed cross-coupling reactions, various phosphine, amine, or other coordinating moieties can be introduced at the 2-position of the phenyl ring.

For example, a Suzuki or Stille coupling reaction could be used to attach a pyridine (B92270) or other nitrogen-containing heterocycle, creating a bidentate N,O-ligand framework where the dioxolane oxygen could participate in chelation. Alternatively, conversion of the bromide to an organolithium or Grignard reagent would allow for the introduction of a phosphine group, leading to a P,O-type ligand.

The steric bulk provided by the isopropyl group and the substitution pattern on the phenyl ring could create a specific steric environment around a coordinated metal center. This steric hindrance can be crucial in controlling the selectivity of catalytic reactions, such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions. The development of ligands with well-defined steric and electronic properties is essential for achieving high efficiency and selectivity in catalysis. While no specific catalytic applications of ligands derived directly from this compound have been reported, the principles of ligand design suggest that this compound could serve as a valuable scaffold for creating new and effective ligands.

Conclusion

Summary of Key Research Findings and Methodological Advancements

2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane is a strategically designed synthetic intermediate. Its synthesis via the acid-catalyzed acetalization of 2-bromo-4-isopropylbenzaldehyde (B1377589) is a robust and well-established method. The key feature of this compound is the orthogonal reactivity of the aryl bromide and the protected aldehyde. The aryl bromide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The dioxolane group provides stable protection for the aldehyde functionality, which can be unveiled at a later synthetic stage. Methodological advancements, such as the use of microwave-assisted synthesis, can potentially enhance the efficiency of its preparation. researchgate.net

Challenges and Future Outlook in the Chemistry of this compound

A significant challenge in the synthesis of this and similar compounds is achieving high regioselectivity during the bromination of the substituted benzaldehyde (B42025) precursor. researchgate.net Developing more efficient and selective bromination methods would be a valuable contribution. Another challenge can be the purification of the final product from the starting aldehyde if the acetalization reaction does not go to completion. researchgate.net

The future outlook for this compound lies in its application as a building block for the synthesis of novel and complex organic molecules. Its utility in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties is an area ripe for exploration. The development of new catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring in the presence of the bromo and dioxolane groups could further expand the synthetic utility of this versatile intermediate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves acid-catalyzed reactions between 1,3-dioxolane and brominated aromatic precursors. For example, reacting 2-bromo-4-isopropylphenol with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) at 80–100°C, followed by purification via column chromatography (silica gel with hexane/ethyl acetate gradient) to achieve yields of 70–85%. Monitoring reaction progress via TLC and optimizing stoichiometry of the brominated precursor are critical for reproducibility .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : 1H and 13C NMR to identify protons (e.g., dioxolane ring protons at δ 4.8–5.2 ppm) and carbons. DEPT-135 distinguishes CH2 and CH3 groups.

- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O stretch) and ~550 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+).

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with thresholds >95% .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound is soluble in non-polar solvents (e.g., dichloromethane, THF) but poorly soluble in water. Stability tests under inert atmospheres (argon) at 2–8°C show <5% degradation over 4 weeks. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the dioxolane ring .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing substituents to the dioxolane ring in derivatives of this compound?

- Methodological Answer : Regioselectivity is controlled via:

- Directing Groups : Electron-withdrawing substituents (e.g., bromine) guide electrophilic substitution to the para position.

- Catalysts : Lewis acids (e.g., BF3·OEt2) enhance selectivity by stabilizing transition states.

Computational modeling (DFT) predicts reactive sites, validated experimentally through kinetic studies .

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically analyzed?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and fixed compound concentrations (e.g., 10 µM).

- SAR Studies : Correlate structural modifications (e.g., halogen positioning) with activity trends.

- Orthogonal Assays : Compare results from surface plasmon resonance (SPR) and fluorescence polarization to confirm binding affinity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying favorable leaving groups (e.g., bromide vs. iodide). Molecular dynamics simulations model solvent effects (e.g., DMSO vs. THF), guiding experimental design for Suzuki-Miyaura couplings or Ullmann reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.